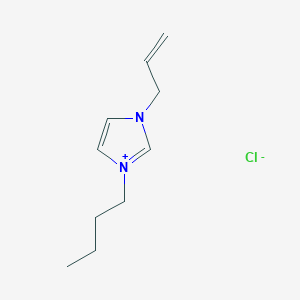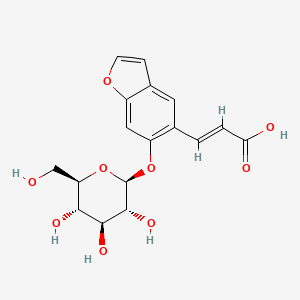![molecular formula C11H13NO6 B14802407 Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group, a nitrophenoxy group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenolic compounds. One common method involves the reaction of 2-(hydroxymethyl)-4-nitrophenol with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[2-(carboxymethyl)-4-nitrophenoxy]acetic acid.
Reduction: Formation of 2-[2-(hydroxymethyl)-4-aminophenoxy]acetic acid.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-[2-(hydroxymethyl)-4-aminophenoxy]-, ethyl ester: Similar structure but with an amino group instead of a nitro group.
Acetic acid, 2-[2-(hydroxymethyl)-4-chlorophenoxy]-, ethyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H13NO6 |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
ethyl 2-[2-(hydroxymethyl)-4-nitrophenoxy]acetate |
InChI |
InChI=1S/C11H13NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-5,13H,2,6-7H2,1H3 |
Clave InChI |
HVVPHRGDGXSXRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


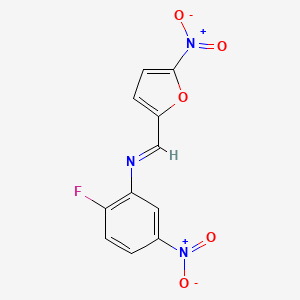
![N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide](/img/structure/B14802332.png)
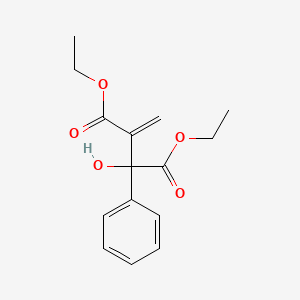
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
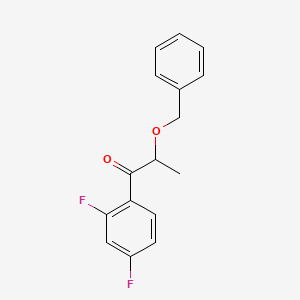
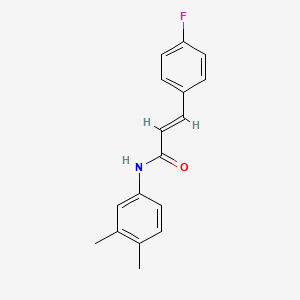
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
